molecular formula C14H24N4O2 B6435012 N-methyl-N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)acetamide CAS No. 2549053-06-5

N-methyl-N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)acetamide

Cat. No.: B6435012
CAS No.: 2549053-06-5
M. Wt: 280.37 g/mol
InChI Key: HRPWVOJHGWAAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine-containing acetamide derivative featuring a 3-isopropyl-1,2,4-oxadiazole moiety. Its structure combines a piperidin-4-yl group linked to an N-methyl acetamide core and a 1,2,4-oxadiazol-5-ylmethyl substituent.

Properties

IUPAC Name

N-methyl-N-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-10(2)14-15-13(20-16-14)9-18-7-5-12(6-8-18)17(4)11(3)19/h10,12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPWVOJHGWAAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(CC2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Triazole-Containing Analog

Compound : 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide

  • Structural Differences :
    • Replaces the oxadiazole ring with a 1,2,4-triazole core.
    • Contains a sulfanyl (-S-) linker and pyridinyl substituent instead of the piperidinyl group.
    • N-isopropyl and N-pyridinyl acetamide vs. N-methyl and N-piperidinyl in the target compound.
  • Functional Implications :
    • Triazole derivatives are often explored for antimicrobial or anticancer applications. The sulfanyl group may enhance reactivity but reduce metabolic stability compared to oxadiazoles .

Comparison with Piperidine-Based Propanamide

Compound : N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide

  • Structural Differences :
    • Propanamide backbone (vs. acetamide in the target compound).
    • Piperidine substituted with methoxymethyl and phenyl groups; lacks the oxadiazole moiety.
  • Functional Implications :
    • Propanamide derivatives are typically used as intermediates in drug synthesis. The absence of a heterocyclic ring may limit target specificity compared to the oxadiazole-containing compound .

Comparison with Oxadiazole-Containing Benzoimidazolamine

Compound : 1-methyl-N-(1-(4-(3-((methylthio)methyl)-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine

  • Structural Differences :
    • Shares the 1,2,4-oxadiazole ring but with a methylthio methyl substituent.
    • Benzoimidazol-2-amine core replaces the acetamide group.
  • The acetamide group in the target compound could offer improved solubility or pharmacokinetics .

Comparison with Piperidine-Indole Dual Inhibitor

Compound : N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine

  • Structural Differences :
    • Piperidine linked to an indole ring via a propoxy chain.
    • Propargyl amine substituent instead of acetamide.
  • Functional Implications: Demonstrated dual cholinesterase and monoamine oxidase inhibition, highlighting the versatility of piperidine scaffolds. The target compound’s oxadiazole-acetamide structure may favor different receptor interactions .

Tabulated Comparative Analysis

Feature Target Compound Triazole Analog Propanamide Derivative Oxadiazole-Benzoimidazolamine
Core Structure Acetamide with piperidine and oxadiazole Acetamide with triazole and pyridinyl Propanamide with piperidine Benzoimidazolamine with oxadiazole and piperidine
Key Substituents 3-Isopropyl-1,2,4-oxadiazol-5-ylmethyl 4-Allyl-5-phenyl-1,2,4-triazol-3-ylsulfanyl, 4-pyridinyl Methoxymethyl, phenyl Methylthio methyl, phenethyl
Pharmacological Potential Neurological targets (inferred from oxadiazole-piperidine hybrids) Antimicrobial/anticancer (triazole applications) Pharmaceutical intermediate Antimalarial
Metabolic Stability High (oxadiazole resistance to hydrolysis) Moderate (sulfanyl group may oxidize) Low (lack of heterocycle) Moderate (methylthio group may metabolize)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.